1-Isopropyl-1H-indole-4-carbaldehyde
Overview
Description
1-Isopropyl-1H-indole-4-carbaldehyde is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound features an indole core with an isopropyl group at the nitrogen atom and an aldehyde group at the fourth position of the indole ring. It is used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isopropyl-1H-indole-4-carbaldehyde typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides and a base.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-Isopropyl-1H-indole-4-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nitrating agents, and other electrophiles.
Major Products Formed
Oxidation: 1-Isopropyl-1H-indole-4-carboxylic acid.
Reduction: 1-Isopropyl-1H-indole-4-methanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
1-Isopropyl-1H-indole-4-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Isopropyl-1H-indole-4-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an electrophile due to the presence of the aldehyde group, allowing it to form covalent bonds with nucleophilic sites on biomolecules . This interaction can lead to the modulation of biological pathways and the inhibition of specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-4-carbaldehyde: Lacks the isopropyl group, making it less hydrophobic and potentially less bioactive.
1-Isopropyl-1H-indole-3-carbaldehyde: Similar structure but with the aldehyde group at the third position, leading to different reactivity and biological activity.
Uniqueness
1-Isopropyl-1H-indole-4-carbaldehyde is unique due to the specific positioning of the isopropyl and aldehyde groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Biological Activity
1-Isopropyl-1H-indole-4-carbaldehyde is a compound that belongs to the indole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.
Overview of Indole Derivatives
Indole derivatives are significant due to their presence in various natural products and pharmaceutical agents. They exhibit a wide range of biological activities, including:
- Antiviral
- Anti-inflammatory
- Anticancer
- Antimicrobial
- Antitubercular
- Antidiabetic
These activities are attributed to their ability to interact with multiple biological targets such as enzymes and receptors.
The biological activity of this compound is primarily mediated through its interactions with specific biomolecules. The following mechanisms have been identified:
- Enzyme Inhibition : This compound can inhibit various enzymes involved in metabolic pathways, affecting cellular functions and signaling processes.
- Receptor Binding : It has been shown to bind with high affinity to several receptors, influencing cellular responses to external stimuli.
The biochemical properties of this compound include:
Biological Activities
Research has highlighted several key biological activities associated with this compound:
Anticancer Activity
Studies indicate that indole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, compounds structurally related to this compound have shown effectiveness against various cancer cell lines through modulation of cell cycle and apoptosis-related proteins .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. In vitro studies have shown that it exhibits significant inhibitory effects against bacterial strains, making it a potential candidate for developing new antibiotics .
Antitubercular Activity
Recent studies have also explored the antitubercular potential of indole derivatives. Metal complexes derived from this compound have shown promising results against Mycobacterium tuberculosis, suggesting that this compound could be beneficial in treating tuberculosis .
Case Studies
Several case studies have investigated the effects of this compound:
- Cancer Cell Line Study : A study examined the effect of this compound on breast cancer cell lines, revealing that it inhibited cell proliferation and induced apoptosis at specific concentrations.
- Antimicrobial Screening : A series of tests were conducted against Gram-positive and Gram-negative bacteria, showing significant antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli.
- Tuberculosis Treatment : In animal models, metal complexes formed with this compound exhibited enhanced activity against tuberculosis compared to standard treatments, indicating its potential as a novel therapeutic agent .
Properties
IUPAC Name |
1-propan-2-ylindole-4-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-9(2)13-7-6-11-10(8-14)4-3-5-12(11)13/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPCAUHQODEYJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC2=C(C=CC=C21)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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